hexadecyl(trimethyl)azanium;hydrogen sulfate

Catalog No.
S1891861
CAS No.
68214-07-3
M.F
C19H43NO4S
M. Wt
381.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hexadecyl(trimethyl)azanium;hydrogen sulfate

CAS Number

68214-07-3

Product Name

hexadecyl(trimethyl)azanium;hydrogen sulfate

IUPAC Name

hexadecyl(trimethyl)azanium;hydrogen sulfate

Molecular Formula

C19H43NO4S

Molecular Weight

381.6 g/mol

InChI

InChI=1S/C19H42N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

UCRJJNVFJGKYQT-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-]

A) Micellization and Membrane Mimicry

  • CTAB can self-assemble in aqueous solutions to form micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic outer shell. PubChem, CID 109763: These micelles can solubilize hydrophobic molecules and mimic the structure of biological membranes, making them valuable for studying membrane protein function and interactions with drugs or other ligands. ScienceDirect, "Cetyltrimethylammonium bromide (CTAB) as a model membrane solubilization agent"

B) Protein Purification and Chromatography

  • CTAB's ability to interact with charged molecules, including proteins, makes it useful in protein purification techniques. It can selectively precipitate or solubilize proteins based on their charge and hydrophobicity. NCBI, "Protein Precipitation Techniques": Additionally, CTAB can be used in ion-exchange chromatography for protein separation. GE Healthcare, "Ion Exchange Chromatography":

C) Cell Biology and Gene Delivery

  • CTAB can disrupt cell membranes, making it a tool for studying cellular processes or isolating intracellular components. National Institutes of Health, "Cellular Fractionation": ) However, due to its disruptive nature, its use in cell biology applications requires careful optimization.
  • In some research, CTAB has been explored as a potential carrier for gene delivery due to its ability to form complexes with DNA. Wiley Online Library, "Cationic Surfactants as Gene Delivery Systems": However, its efficacy and safety for this purpose are still under investigation.

Hexadecyl(trimethyl)azanium;hydrogen sulfate, commonly known as cetyltrimethylammonium hydrogensulfate, is a quaternary ammonium compound characterized by its long hydrophobic hexadecyl chain and a positively charged nitrogen center. Its molecular formula is C19H43NO4SC_{19}H_{43}NO_4S, and it has a molecular weight of approximately 381.61 g/mol. This compound is primarily used as a surfactant, facilitating various chemical processes due to its amphiphilic nature, which allows it to interact with both polar and nonpolar substances .

The primary mechanism of action of cetrimonium bromide is related to its cationic surfactant properties. The positively charged head group can interact with negatively charged surfaces, such as cell membranes or bacterial walls. This interaction can disrupt the structure and function of these membranes, leading to various effects depending on the application.

For example, in microbiology research, cetrimonium bromide is often used as a disinfectant due to its ability to disrupt bacterial cell membranes, leading to cell death. In other applications, it can act as a wetting agent, emulsifier, or antistatic agent by modifying the surface properties of materials.

  • Skin and eye irritation: Prolonged or repeated contact can cause skin and eye irritation [].
  • Inhalation: Inhalation of dust or aerosols may irritate the respiratory tract [].
  • Ingestion: Ingestion can cause gastrointestinal irritation [].

  • Oxidation: Under specific conditions, this compound can be oxidized to yield various oxidized products.
  • Reduction: It can undergo reduction reactions, transforming into its reduced forms.
  • Substitution: The compound is capable of participating in substitution reactions where functional groups are exchanged.

These reactions are essential for its role in organic synthesis and other chemical applications.

This compound exhibits significant biological activity, primarily due to its surfactant properties. It has been studied for its antimicrobial effects, making it useful in various biological applications such as:

  • Cell Culture: It serves as a surfactant in cell culture media, enhancing the growth and maintenance of cells.
  • Antimicrobial Agent: Its ability to disrupt microbial membranes makes it effective against certain pathogens.

Additionally, it is being explored for potential applications in drug delivery systems, where its surfactant properties can facilitate the transport of therapeutic agents across biological membranes .

Hexadecyl(trimethyl)azanium;hydrogen sulfate can be synthesized through a straightforward chemical process:

  • Starting Materials: The synthesis begins with hexadecylamine and trimethylamine.
  • Reaction with Sulfuric Acid: These amines are reacted with sulfuric acid under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium salt.
  • Industrial Production: In industrial settings, this process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce large quantities efficiently .

Hexadecyl(trimethyl)azanium;hydrogen sulfate finds extensive use across various fields:

  • Chemistry: It acts as a phase-transfer catalyst in organic synthesis and polymerization reactions.
  • Biology: Employed in molecular biology experiments as a surfactant and antimicrobial agent.
  • Medicine: Investigated for use in drug delivery systems and antiseptic formulations.
  • Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals .

Studies on hexadecyl(trimethyl)azanium;hydrogen sulfate have shown that it interacts effectively with various biological systems. Its surfactant properties allow it to alter membrane permeability, which can enhance the efficacy of drugs or other therapeutic agents when used in formulations. Furthermore, research indicates that its interactions with microbial membranes can lead to cell lysis, providing insights into its potential as an antimicrobial agent .

Hexadecyl(trimethyl)azanium;hydrogen sulfate shares similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Hexadecyl(trimethyl)azanium;hydrogen sulfateC19H43NO4SC_{19}H_{43}NO_4SLong hydrophobic chain; effective surfactant
Cetyltrimethylammonium bromideC16H34BrNC_{16}H_{34}BrNCommonly used as a surfactant; less soluble in water compared to hydrogen sulfate
Benzalkonium chlorideC21H36ClNC_{21}H_{36}ClNAntimicrobial agent; used in disinfectants
Dodecyltrimethylammonium bromideC15H34BrNC_{15}H_{34}BrNShorter chain than hexadecyl derivative; similar surfactant properties

Hexadecyl(trimethyl)azanium;hydrogen sulfate is unique due to its longer alkyl chain which enhances its hydrophobic interactions, making it particularly effective in aqueous environments compared to shorter-chain analogs like dodecyltrimethylammonium bromide .

Related CAS

6899-10-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 107 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (11.21%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (62.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (62.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (62.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (62.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68214-07-3

General Manufacturing Information

1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1): ACTIVE

Dates

Modify: 2023-08-16

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